4-amino-N-{2-[(3-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 3-nitrobenzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reactions. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: Lacks the nitrophenyl and aminoethyl groups, resulting in different chemical properties and applications.
3-NITROPHENYL-1,2,5-OXADIAZOLE-3-CARBOXAMIDE:
N-(2-AMINOETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: Lacks the nitrophenyl group, leading to different biological activities.
Uniqueness
4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. The presence of the nitrophenyl group enhances its biological activity, while the aminoethyl group provides additional sites for chemical modification.
Properties
Molecular Formula |
C12H14N6O4 |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
4-amino-N-[2-[(3-nitrophenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H14N6O4/c13-11-10(16-22-17-11)12(19)15-5-4-14-7-8-2-1-3-9(6-8)18(20)21/h1-3,6,14H,4-5,7H2,(H2,13,17)(H,15,19) |
InChI Key |
ZQTZQIPBOHJJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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